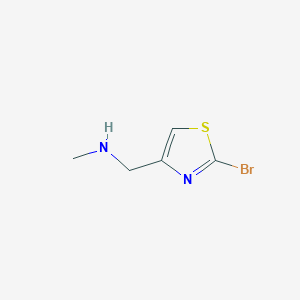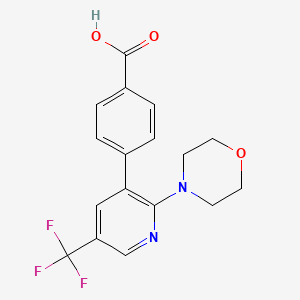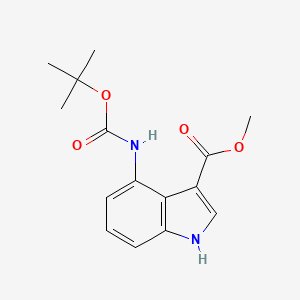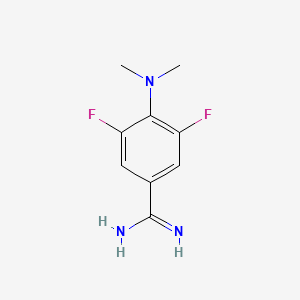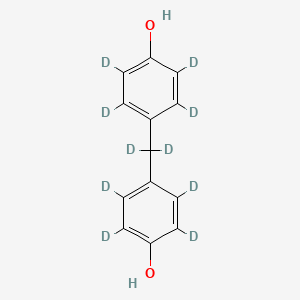
双酚 F-d10
描述
Bisphenol F-d10 is a chemical compound used in scientific research. It offers a wide range of applications due to its unique properties. This versatile material is essential for studying various fields such as chemistry, biology, and material science. It is a substitute material for bisphenol A and is widely used in household products as a raw material for polycarbonate resin, epoxy resin, and plastic reinforcement .
Synthesis Analysis
Bisphenol F (BPF) is synthesized through an acid-catalyzed condensation reaction of phenol and acetone . The synthesis of BPF is very complicated and difficult to control due to the parallel-consecutive reaction feature . Precise control of the process is the key to a safer and more efficient industrial production .Molecular Structure Analysis
The molecular formula of Bisphenol F-d10 is C13 2H10 H2 O2 . Its molecular weight is 210.29 . The bisphenols are a group of chemical compounds related to diphenylmethane .Chemical Reactions Analysis
Bisphenol F-d10 has potential implications in various fields of research and industry. The main instrumental techniques used for the analysis of bisphenols and their derivatives are liquid and gas chromatography coupled with mass spectrometry .Physical and Chemical Properties Analysis
Bisphenol F-d10 is a moderately water-soluble compound, with low volatility . It is used as a monomer in the production of polycarbonate plastics and epoxy resins .科学研究应用
内分泌干扰和生理效应
双酚 F (BPF) 与双酚 A (BPA) 和双酚 S (BPS) 类似,以其内分泌干扰效应而闻名。研究表明,BPF 可以影响生物体的荷尔蒙活性,在体外和体内均表现出雌激素、抗雌激素、雄激素和抗雄激素作用。这些激素活性与 BPA 的活性相当,表明 BPF 与 BPA 一样具有激素活性,并且会导致内分泌紊乱 (Rochester & Bolden, 2015)。
对生殖和发育健康的影响
已观察到 BPF 会影响生殖健康和发育。一项研究发现,BPF 与 BPA 一样,可以降低人类胎儿睾丸中的基础睾酮分泌。在类似于影响 BPA 的浓度下观察到这种效应,表明 BPF 可能对生殖健康产生影响 (Soria Eladak 等人,2015)。此外,BPF 与斑马鱼等模式生物的发育毒性有关,在斑马鱼中,它会破坏微生物群并影响行为效应,突出了其潜在的环境和健康影响 (Catron 等人,2018)。
环境存在和检测
已记录到沉积物和水中存在 BPF 等环境样品。已经使用气相色谱-质谱法等技术对其进行检测和定量,表明该化学物质具有环境持久性,有必要进行监测 (Vílchez 等人,2001)。
代谢和葡萄糖代谢效应
BPF 已显示出损害葡萄糖代谢的潜力。在斑马鱼幼虫中,暴露于 BPF 会导致葡萄糖水平升高,表明葡萄糖代谢紊乱以及对胰岛素信号传导和高血糖的潜在影响 (Zhao 等人,2018)。
与其他双酚的比较毒理学
在比较研究中,BPF 表现出与 BPA 和 BPS 相似的毒理学特征,影响相似的生物途径。这些发现强调了对 BPF 进行全面毒理学评估的必要性,尤其是与其作为 BPA 替代品的使用相关的评估 (Yin 等人,2019)。
作用机制
Target of Action
Bisphenol F-d10, similar to its analogs Bisphenol F (BPF) and Bisphenol S (BPS), is known to interact with various targets in the body. These compounds are endocrine disruptors and can interfere with the hormone systems of vertebrates . They possess structural similarities that mimic Estrogen (ER), androgen (AR), progesterone (PR), thyroid (TR), retinoid, glucocorticoid (GR), aryl hydrocarbon (AHR) and G protein-coupled estrogen receptors (GPCER) that are responsible for perturbing hormone production, biodegradation, or excretion .
Mode of Action
Bisphenol F-d10, like other bisphenols, interacts with its targets leading to various changes in the body. For instance, exposure to bisphenols has been shown to increase the number of apoptotic corpses and the expression of detoxifying enzymes . .
Biochemical Pathways
Bisphenol F-d10, similar to other bisphenols, can affect various biochemical pathways. For example, Bisphenol F has been shown to affect the motor system in zebrafish, leading to changes in locomotor behavior, oxidative stress, and neurodevelopment . It also affects metabolic profiles of neurochemicals, including neurotransmitters and neurosteroids, which may impact locomotion and motor function . .
Pharmacokinetics
Studies on bisphenol a and its metabolites have shown that these compounds can be absorbed and distributed in the body, metabolized, and then excreted . It is likely that Bisphenol F-d10 has similar ADME properties, but specific studies are needed to confirm this.
Result of Action
Studies on bisphenol f have shown that it can cause neurotoxic effects such as motor degeneration and myelination defects in zebrafish larvae . It also has the potential to affect survival, motor axon length, locomotor activity, myelination, and neurochemical levels of zebrafish larvae . Similar effects might be expected from Bisphenol F-d10, but specific studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol F-d10. For instance, the presence of Bisphenol F and Bisphenol S in the aquatic environment can lead to their detection in various organisms and can cause a wide range of biotic endocrine disrupting effects . The same could be true for Bisphenol F-d10.
安全和危害
未来方向
Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, for example insulin signaling is predicted to be sensitive to BPF exposure, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .
生化分析
Biochemical Properties
Bisphenol F-d10 plays a significant role in biochemical reactions, particularly in the study of endocrine-disrupting chemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, Bisphenol F-d10 has been shown to bind to estrogen receptors, mimicking the action of natural hormones and disrupting normal hormonal functions. This interaction can lead to altered gene expression and changes in cellular metabolism .
Cellular Effects
The effects of Bisphenol F-d10 on various types of cells and cellular processes are profound. In particular, Bisphenol F-d10 influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to Bisphenol F-d10 can lead to increased proliferation of certain cell types, such as breast cancer cells, due to its estrogenic activity. Additionally, Bisphenol F-d10 can disrupt normal cell cycle regulation and induce oxidative stress, leading to cellular damage .
Molecular Mechanism
At the molecular level, Bisphenol F-d10 exerts its effects through several mechanisms. It binds to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways. This binding can result in changes in gene expression, with some genes being upregulated and others downregulated. Additionally, Bisphenol F-d10 can inhibit certain enzymes involved in detoxification processes, leading to an accumulation of reactive oxygen species and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bisphenol F-d10 can change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that Bisphenol F-d10 is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to Bisphenol F-d10 has been associated with persistent changes in gene expression and cellular metabolism .
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-[dideuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMJQFEQBVLD-QNNBDYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027981 | |
| Record name | p,p'-Bisphenol F-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794786-93-8 | |
| Record name | p,p'-Bisphenol F-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



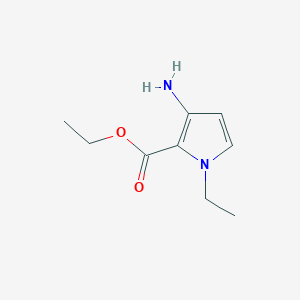
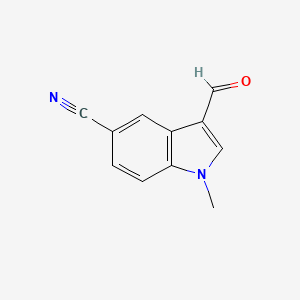
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

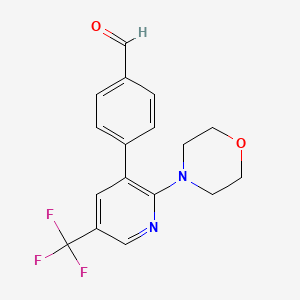
![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
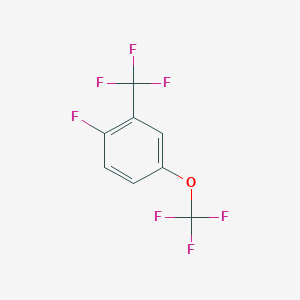

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)
